Cas no 1783463-30-8 (7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline)

7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質
名前と識別子
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- 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- Quinoline, 1,2,3,4-tetrahydro-7-methoxy-4,4-dimethyl-
- 1783463-30-8
-
- インチ: 1S/C12H17NO/c1-12(2)6-7-13-11-8-9(14-3)4-5-10(11)12/h4-5,8,13H,6-7H2,1-3H3
- InChIKey: MKNMISKOUKMQQG-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC(OC)=C2)C(C)(C)CC1
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 0.982±0.06 g/cm3(Predicted)
- ふってん: 294.1±39.0 °C(Predicted)
- 酸性度係数(pKa): 4.91±0.40(Predicted)
7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM240746-10g |
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline |
1783463-30-8 | 97% | 10g |
$1964 | 2021-08-04 | |
Chemenu | CM240746-5g |
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline |
1783463-30-8 | 97% | 5g |
$1449 | 2021-08-04 | |
Chemenu | CM240746-1g |
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline |
1783463-30-8 | 97% | 1g |
$795 | 2021-08-04 | |
Chemenu | CM240746-1g |
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline |
1783463-30-8 | 97% | 1g |
$*** | 2023-03-30 |
7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline 関連文献
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7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinolineに関する追加情報
Professional Introduction to Compound with CAS No. 1783463-30-8 and Product Name: 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, identified by its CAS number 1783463-30-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This tetrahydroquinoline derivative features a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The presence of a methoxy group and two methyl substituents at the 4-position of the quinoline ring contributes to its distinct chemical properties, making it a promising candidate for further investigation.
The 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline structure is characterized by a saturated heterocyclic core, which is a common motif in bioactive molecules. The tetrahydroquinoline scaffold is known for its versatility in medicinal chemistry, often serving as a key pharmacophore in various therapeutic agents. The methoxy group at the 7-position introduces additional electronic and steric effects that can influence the compound's interactions with biological targets. Meanwhile, the two methyl groups at the 4-position enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.
In recent years, there has been growing interest in tetrahydroquinoline derivatives due to their demonstrated biological activities. Studies have shown that these compounds exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivative has been explored in several preclinical studies as a potential lead compound for developing novel therapeutic agents. Its unique structural features make it an attractive scaffold for further modifications to optimize its biological activity and pharmacokinetic profile.
One of the most compelling aspects of 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is its potential role in modulating enzyme activity. Research has indicated that this compound may interact with specific enzymes involved in signal transduction pathways relevant to various diseases. For instance, studies have suggested that it could inhibit enzymes such as kinases or phosphodiesterases, which are implicated in cancer progression and inflammatory responses. By targeting these enzymes, 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline holds promise as a tool for developing treatments against these conditions.
The synthesis of 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the tetrahydroquinoline core through cyclization reactions. Subsequent functionalization steps introduce the methoxy and methyl groups at appropriate positions on the ring. Advanced synthetic methodologies have been employed to improve efficiency and reduce environmental impact. These include catalytic processes and green chemistry approaches that minimize waste and hazardous byproducts.
From a computational chemistry perspective,7-methoxy-4,,dimethyl,tetrahydroquinoline has been subjected to extensive molecular modeling studies to elucidate its binding interactions with biological targets. These studies have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives. Techniques such as molecular dynamics simulations and quantum mechanical calculations have been utilized to predict how 7-methoxy,dimethyl,tetrahydroquinoline interacts with proteins and nucleic acids at an atomic level. This information is crucial for rational drug design and for understanding how structural modifications can enhance biological activity.
The pharmacokinetic properties of 7-methoxy,dimethyl,tetrahydroquinoline are also subjects of intense research. Studies have investigated its absorption distribution metabolism excretion (ADME) profile to assess its suitability for therapeutic use. The compound's lipophilicity enhances its ability to cross biological membranes but may also influence its metabolic stability. By optimizing these properties through structural modifications,7-methoxy,dimethyl,tetrahydroquinoline could be developed into a drug candidate with improved efficacy and reduced side effects.
In conclusion,7-methoxy,dimethyl,tetrahydroquinoline (CAS No. 1783463-30-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its biological activities mechanisms of action pharmacokinetic properties making it an exciting area for future exploration.
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